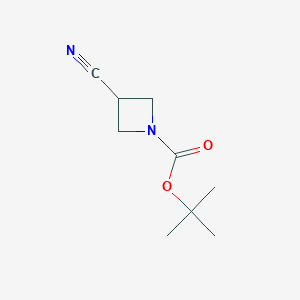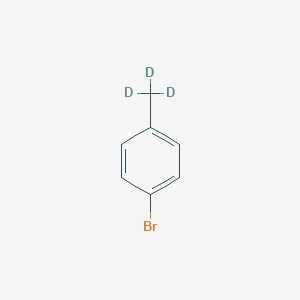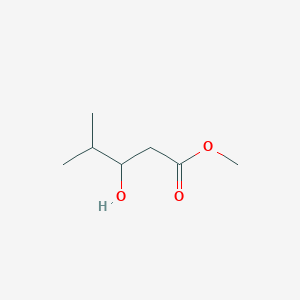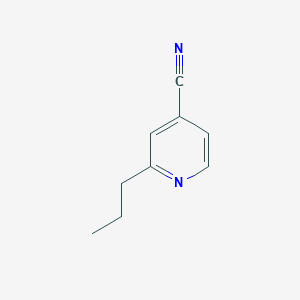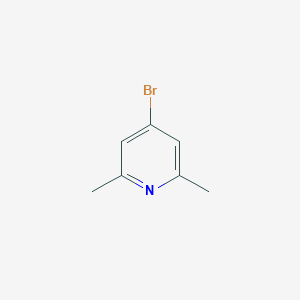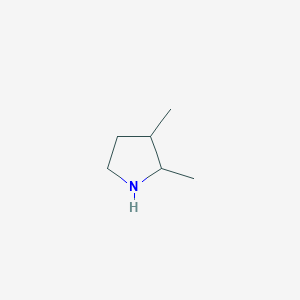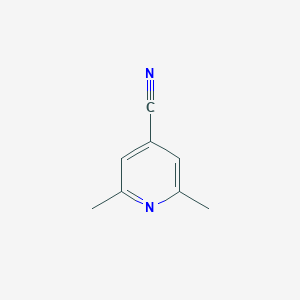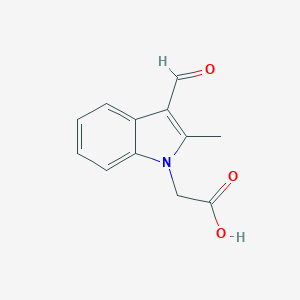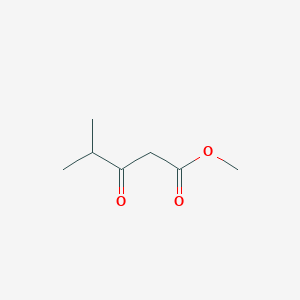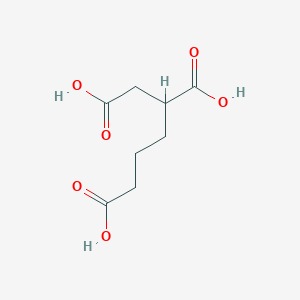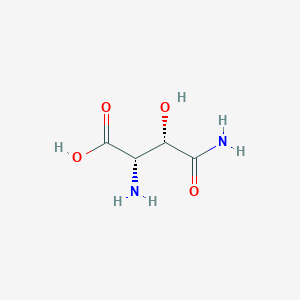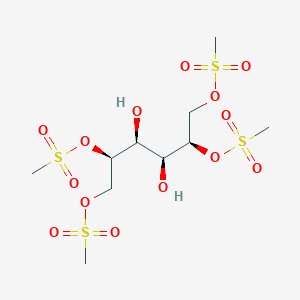![molecular formula C11H18O3 B109391 Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate CAS No. 72948-78-8](/img/structure/B109391.png)
Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate
Descripción general
Descripción
Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate is a chemical compound with the molecular formula C11H18O3 . It is used as a reactant in the synthesis of azoniabicyclooctanes, which are muscarinic acetylcholine receptor antagonists .
Synthesis Analysis
The synthesis of Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate involves a new tandem reaction that allows rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates. This process yields good to excellent results with excellent enantioselectivities under metal-free, mild, and operationally simple conditions .Molecular Structure Analysis
The molecular structure of Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate is characterized by a bicyclo[2.2.2]octane core, which is a privileged structure found in a myriad of natural products .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate are characterized by a highly enantioselective process mediated by an organic base .Physical And Chemical Properties Analysis
Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate has a molecular weight of 198.26 . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Spectroscopic Studies
Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate and related compounds have been extensively studied using spectroscopic techniques like IR and NMR spectroscopy. For instance, Arias-Pérez et al. (2003) conducted a study on α-hydroxyesters derived from related compounds, utilizing 1H–1H COSY and 1H–13C correlation spectra for unambiguous assignments of the bicyclic carbon and proton resonances. The crystal structure of a closely related compound, ethyl (±) 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate, was determined by X-ray diffraction, highlighting the potential of these compounds in structural analysis (Arias-Pérez et al., 2003).
Chemical Synthesis and Transformations
The chemical synthesis and transformation of Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate and its analogues play a significant role in various chemical processes. Palkó et al. (2013) explored the synthesis of enantiomers of related aminobicyclo[2.2.2]octane carboxylic acids, emphasizing the importance of these compounds in stereoselective synthesis and pharmaceutical applications (Palkó et al., 2013).
Reactivity and Substituent Effects
Research into the reactivities of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids and esters, including those with ethyl groups, has been pivotal in understanding substituent effects in saturated systems. Roberts and Moreland (1953) measured ionization constants, reactivities toward diphenyldiazomethane, and saponification rates, contributing to the knowledge of electronic effects in such systems (Roberts & Moreland, 1953).
Polymerization and Material Science
Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate derivatives have applications in polymer science. Herweh (1989) described the synthesis of a monomer bearing polymerizable acrylic and bicyclic ortho ester groups, probing its free-radical and ionic polymerization. This highlights the compound's role in developing novel polymers with potential applications in various industrial processes (Herweh, 1989).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-2-14-9(12)10-3-6-11(13,7-4-10)8-5-10/h13H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHDESCPPVRVPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde](/img/structure/B109310.png)
